1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a benzyl group at the first position, a methoxyphenyl group at the third position, and a carboxylic acid group at the fourth position
Preparation Methods
The synthesis of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, yielding the desired pyrazole derivatives in high yields (78-92%) under mild reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to a variety of substituted derivatives. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives, which are valuable in organic synthesis and material science.
Biology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be explored for similar activities.
Medicine: Due to its potential biological activities, it can be investigated for drug development, particularly in designing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, some pyrazole derivatives act as inhibitors of enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxyphenyl)thiourea:
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has a pyrrole ring and different substituents, resulting in unique biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-9-7-14(8-10-15)17-16(18(21)22)12-20(19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBIHCIEFGLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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